Home > Products > Screening Compounds P47701 > 3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methyl-N-(3-nitrophenyl)benzamide
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methyl-N-(3-nitrophenyl)benzamide -

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methyl-N-(3-nitrophenyl)benzamide

Catalog Number: EVT-4096829
CAS Number:
Molecular Formula: C21H25N3O5S
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester (Benidipine)

Compound Description: 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, also known as Benidipine, is a potent calcium antagonist. It exhibits strong antihypertensive activity, appearing gradually and lasting longer compared to other calcium channel blockers like nicardipine and hydralazine . Benidipine shows a preferential hypotensive effect in hypertensive animal models, with minimal impact on blood pressure in normotensive animals . Additionally, it exhibits natriuretic effects, increasing urinary sodium excretion . Benidipine binds slowly and dissociates slowly from ³H-nitrendipine binding sites, contributing to its long duration of action . It effectively inhibits calcium channels in vascular smooth muscle, resulting in vasodilation [, ].

2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine)

Compound Description: 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, known as Nicardipine, is a calcium channel blocker used as a vasodilator. It has a rapid onset of action but a shorter duration compared to Benidipine [, ]. Nicardipine demonstrates antihypertensive effects, although it lowers blood pressure in both hypertensive and normotensive animals . It also exhibits tachycardia concomitant with its hypotensive effect, but to a lesser extent than hydralazine .

Nifedipine

Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used for treating cardiovascular diseases. It exhibits potent vasodilatory effects and is commonly employed in the management of hypertension and angina pectoris [, ]. Nifedipine binds to L-type calcium channels, inhibiting calcium influx into smooth muscle cells . Its pharmacological effects include vasodilation, reduction of blood pressure, and improvement of myocardial oxygen supply [, ]. Nifedipine exhibits a rapid onset of action but a relatively short duration of effect compared to other dihydropyridine calcium channel blockers like Benidipine .

Nitrendipine

Compound Description: Nitrendipine is another dihydropyridine calcium channel blocker with high affinity for L-type calcium channels, particularly in vascular smooth muscle and cardiac muscle . It exhibits a slower onset of action and a longer duration of effect compared to Nifedipine . Nitrendipine has been used as a radioligand to study the binding characteristics of other calcium channel antagonists, including Benidipine .

Nisoldipine

Compound Description: Nisoldipine, a dihydropyridine calcium channel blocker, is known for its potent vasodilatory properties, specifically targeting vascular smooth muscle . It exhibits a longer duration of action and a slower onset of action than Nifedipine . Nisoldipine effectively inhibits calcium influx through L-type calcium channels, leading to vasodilation and a decrease in blood pressure [, ].

Diltiazem and Verapamil

Compound Description: Diltiazem and Verapamil are calcium channel blockers but belong to a different chemical class than the dihydropyridines . Both demonstrate weaker calcium antagonist activity compared to KW-3049 (Benidipine) and Nifedipine . Their mechanisms of action involve inhibiting calcium influx through L-type calcium channels, primarily in cardiac and smooth muscle cells . Diltiazem and Verapamil are clinically used for treating various cardiovascular conditions, including hypertension, angina pectoris, and certain types of arrhythmias .

Relevance: While Diltiazem and Verapamil belong to a different chemical class than 3-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide, they are included here due to their shared pharmacological effect as calcium channel blockers. Their comparison with Benidipine in studies highlights the diversity of chemical structures capable of exhibiting calcium antagonist activity [, ].

3-Methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate-hydrochloride (Niguldipine)

Compound Description: Niguldipine is a 1,4-dihydropyridine derivative that exhibits high affinity binding to calcium channels and a subtype of α1-adrenoceptors . The (+)-enantiomer of Niguldipine demonstrates significantly higher potency than the (-)-enantiomer for both calcium channel and α1A-adrenoceptor binding . Its ability to interact with both calcium channels and α1-adrenoceptors suggests potential therapeutic applications in cardiovascular disorders.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxycarbonyl-4-substituted-1,4- dihydropyridyl)]-3,5-pyridinedicarboxylates

Compound Description: This series of dialkyl 1,4-dihydro-2,6-dimethyl-4-(3-[1-methoxycarbonyl-4-(H, Me, n-Bu or Ph)-1,4-dihydropyridyl])-3,5-pyridinedicarboxylates represents a novel class of calcium channel antagonists. The variations in activity among the members are relatively small, with all compounds exhibiting IC50 values within one log unit of each other . These compounds suggest that the 4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)] substituent can act as a bioisostere for the 4-(3-nitrophenyl) or 4-(3-pyridyl) substituent found in classical 1,4-dihydropyridine antagonists .

Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA) are identified as potential oxidative impurities of Venetoclax, a Bcl-2 inhibitor . VNO is formed by the oxidation of Venetoclax, and it can undergo [, ] Meisenheimer rearrangement to form VHA . These impurities are considered relevant reference standards in the manufacturing of Venetoclax API .

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that exhibits synergistic effects with CDK5 inhibitors in inhibiting cell growth and inducing apoptosis in pancreatic cancer cell lines . It targets multiple anti-apoptotic proteins within the Bcl-2 family, disrupting their function and promoting apoptosis.

N-Methyl-N-(4'-nitrophenyl)octanamide and N,4-Dimethyl-N-(3'-nitrophenyl)benzamide

Compound Description: N-Methyl-N-(4'-nitrophenyl)octanamide and N,4-dimethyl-N-(3'-nitrophenyl)benzamide are amide compounds studied in the context of micellar catalysis of their basic hydrolysis reactions . These compounds serve as model substrates to investigate the influence of micellar environments on the rate of hydrolysis reactions.

Properties

Product Name

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methyl-N-(3-nitrophenyl)benzamide

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methyl-N-(3-nitrophenyl)benzamide

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C21H25N3O5S/c1-14-9-15(2)13-23(12-14)30(28,29)20-10-17(8-7-16(20)3)21(25)22-18-5-4-6-19(11-18)24(26)27/h4-8,10-11,14-15H,9,12-13H2,1-3H3,(H,22,25)

InChI Key

AYSNUGQUKSMWHX-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.